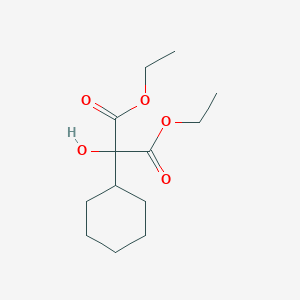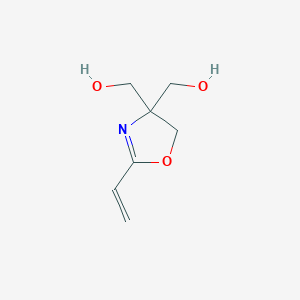
(2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol is a chemical compound with a unique structure that includes an oxazole ring and two hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol can be achieved through several methods. Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . These reactions typically require specific conditions, such as the presence of a base or acid catalyst and controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can convert the hydroxymethyl groups into aldehydes or carboxylic acids . Reduction reactions may involve the conversion of the oxazole ring into a more saturated structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The conditions for these reactions often involve specific solvents and temperatures to ensure optimal reaction rates and product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the oxazole ring can produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
(2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in the study of enzyme mechanisms and as a probe for investigating biological pathways . In medicine, this compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities . In industry, it may be used in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of (2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes . The hydroxymethyl groups may also play a role in its biological activity by forming hydrogen bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2-Ethenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol include other oxazole derivatives such as 2-ethyl-4,5-dihydro-1,3-oxazole and 2,4,4-trimethyl-2-oxazoline . These compounds share the oxazole ring structure but differ in their substituents, which can significantly affect their chemical and biological properties.
Uniqueness: What sets this compound apart is the presence of both an ethenyl group and two hydroxymethyl groups.
Eigenschaften
CAS-Nummer |
54639-28-0 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
[2-ethenyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C7H11NO3/c1-2-6-8-7(3-9,4-10)5-11-6/h2,9-10H,1,3-5H2 |
InChI-Schlüssel |
RDOSXIQPPIHDOA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=NC(CO1)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
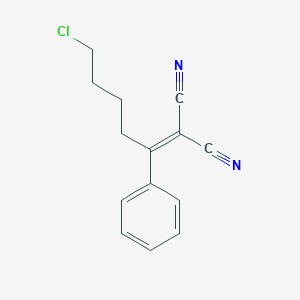
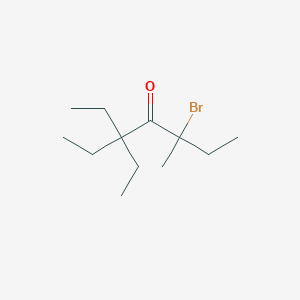
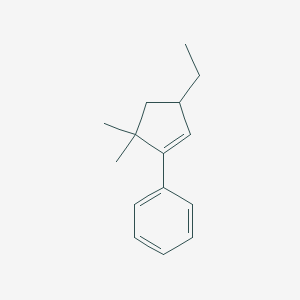
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
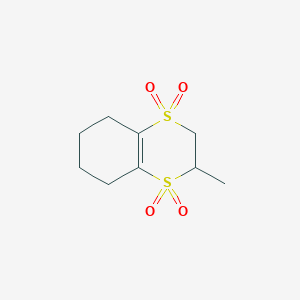
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)

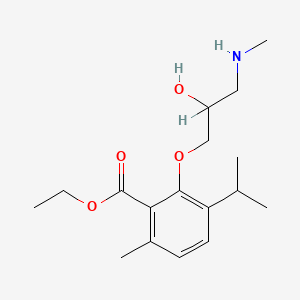
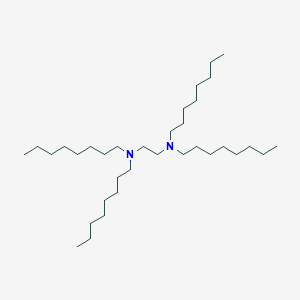
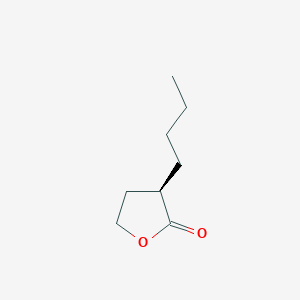
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)
